![molecular formula C19H19N5O3 B2562965 ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1251697-72-9](/img/structure/B2562965.png)
ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- The compound has been investigated as a potential androgen receptor (AR) antagonist in prostate cancer (PCa) therapy. AR signaling is often activated in PCa cells, and blocking this pathway is crucial for managing the disease. Researchers designed and synthesized a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, among which compound 6f demonstrated potent AR antagonism. Some compounds in this series also exhibited higher anti-proliferative activity against LNCaP cells compared to the standard drug Bicalutamide .
- The compound’s structure suggests potential antimicrobial activity. Further studies could explore its effectiveness against bacterial, fungal, or viral pathogens. Investigating its mechanism of action and assessing its efficacy in vitro and in vivo would be valuable .
- Given its pyrazole-based scaffold, the compound might possess cytotoxic properties. Researchers could evaluate its impact on cancer cell lines beyond prostate cancer, exploring its potential as an anticancer agent. In vitro assays measuring cell viability, apoptosis, and cell cycle progression would provide insights .
- The compound’s unique structure may interact with specific enzymes or receptors. Computational studies or enzymatic assays could identify potential targets. Investigating its binding affinity and specificity would guide further research .
- Understanding the compound’s metabolism, stability, and pharmacokinetic properties is essential. Researchers could study its half-life, bioavailability, and potential metabolites using liver microsomes or animal models .
- Researchers could explore SAR by synthesizing analogs with modifications at different positions. Assessing their biological activities and correlating them with structural changes would reveal key pharmacophores .
- Investigate the feasibility of incorporating this compound into drug delivery systems (e.g., nanoparticles, liposomes). Enhancing its solubility, bioavailability, and targeted delivery could improve therapeutic outcomes .
- Molecular docking simulations could predict the compound’s binding interactions with relevant proteins (e.g., AR, enzymes). These studies provide insights into its mode of action and guide further experimental work .
Androgen Receptor Antagonism in Prostate Cancer Therapy
Antimicrobial Properties
Cytotoxicity and Anticancer Potential
Inhibition of Enzymes or Receptors
Metabolic Pathways and Pharmacokinetics
Structure-Activity Relationship (SAR)
Drug Delivery Systems
Computational Modeling and Docking Studies
Eigenschaften
IUPAC Name |
ethyl 5-methyl-1-[5-(pyridin-2-ylmethylcarbamoyl)pyridin-2-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-3-27-19(26)16-12-23-24(13(16)2)17-8-7-14(10-21-17)18(25)22-11-15-6-4-5-9-20-15/h4-10,12H,3,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHOZHUBWYCKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.